Cas no 72716-80-4 (5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile)

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic organic compound featuring a pyridine core substituted with methyl groups at the 5- and 6-positions, a carbonyl group at the 2-position, and a nitrile functionality at the 3-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The electron-withdrawing nitrile and carbonyl groups enhance reactivity, facilitating nucleophilic substitutions and cyclization reactions. Its rigid, planar framework contributes to stability, while the methyl groups offer steric control in regioselective transformations. The compound is valuable in medicinal chemistry for designing biologically active molecules, owing to its compatibility with diverse functionalization strategies.
5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile structure
72716-80-4 structure
Product Name:5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS No:72716-80-4
MF:C8H8N2O
MW:148.16192150116
MDL:MFCD10698779
CID:59372
PubChem ID:590532
Update Time:2025-11-01

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
    • 5,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
    • 2-Hydroxy-5,6-dimethyl-3-pyridinecarbonitrile
    • 1,2-dihydro-5,6-dimethyl-2-oxo-3-Pyridinecarbonitrile
    • 2-Hydroxy-3-cyano-5,6-dimethylpyridine
    • 5,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile
    • C8H8N2O
    • 2-HYDROXY-5,6-DIMETHYLNICOTINONITRILE
    • 1,2-dihydro-5,6-dimethyl-2-oxopyridine-3-carbonitrile
    • 5,6-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile
    • BUGNNHLZTBPABI-UHFFFAOYSA-N
    • 2-hydroxy-5,6-dimethyl-nicotinonitrile
    • 3-Pyridinecarbonitrile, 1,2-dihydro-5,6-dimethyl-2-oxo-
    • 5,6-Dimethyl-2-oxo-1,2-dihydro-
    • 2-Hydroxy-3-cyano-5,
    • DTXSID50343555
    • AKOS023398097
    • 2-oxo-1,2-dihydro-5,6-dimethyl pyridine-3-carbonitrile
    • F3379-0292
    • 2-oxo-1,2-dihydro-5,6-dimethylpyridine-3-carbonitrile
    • AC-3557
    • AM804289
    • S-Des[2-(1-methyl-2-pyrrolidinyl)ethyl]amine S-Hydroxy Udenafil
    • CS-0038492
    • BCP32452
    • 3-cyano-5,6-dimethyl-2-hydroxypyridine
    • A19102
    • 2-HYDROXY-5,6-DIMETHYLPYRIDINE-3-CARBONITRILE
    • FT-0669358
    • 3-cyano-5,6-dimethyl-2-pyridone
    • SB53044
    • AS-69291
    • 5,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile #
    • 3-cyano-5, 6-dimethyl-2-hydroxypyridine
    • J-503824
    • 2-keto-5,6-dimethyl-1H-pyridine-3-carbonitrile
    • SY034529
    • SCHEMBL214847
    • AKOS002301365
    • MFCD03004855
    • Z431947156
    • 72716-80-4
    • STK954967
    • DB-021186
    • MDL: MFCD10698779
    • Inchi: 1S/C8H8N2O/c1-5-3-7(4-9)8(11)10-6(5)2/h3H,1-2H3,(H,10,11)
    • InChI Key: BUGNNHLZTBPABI-UHFFFAOYSA-N
    • SMILES: O=C1C(C#N)=CC(C)=C(C)N1

Computed Properties

  • Exact Mass: 148.06400
  • Monoisotopic Mass: 148.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 52.9

Experimental Properties

  • Density: 1.16
  • Boiling Point: 335.6℃ at 760 mmHg
  • Flash Point: 156.8 °C
  • PSA: 56.65000
  • LogP: 0.86338

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Suppliers

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Purity:99%
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5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Related Literature

Additional information on 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Introduction to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 72716-80-4)

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a significant compound in the field of organic chemistry and pharmaceutical research, characterized by its unique structural and functional properties. This heterocyclic compound belongs to the pyridine family, which has been extensively studied due to its broad applications in medicinal chemistry. The presence of a carbonitrile group and dimethyl substituents at the 5 and 6 positions enhances its reactivity and potential utility in synthetic chemistry and drug development.

The chemical structure of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 72716-80-4) consists of a six-membered ring with oxygen and nitrogen atoms, which is typical for pyridine derivatives. The carbonitrile functionality at the 3-position introduces a strong electron-withdrawing effect, influencing the electronic properties of the molecule. This feature makes it a valuable intermediate in the synthesis of more complex organic compounds, particularly in the development of bioactive molecules.

Recent advancements in pharmaceutical research have highlighted the importance of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a building block for novel therapeutic agents. Its structural framework is conducive to modifications that can enhance binding affinity to biological targets. For instance, studies have demonstrated its potential in designing kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The dimethyl groups at the 5 and 6 positions provide steric hindrance that can fine-tune interactions with protein receptors, improving drug efficacy.

In addition to its role in medicinal chemistry, 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been explored in materials science due to its ability to form stable coordination complexes with metal ions. These complexes exhibit interesting catalytic properties and have been investigated for applications in organic synthesis and environmental remediation. The carbonitrile group's ability to participate in coordination chemistry makes it a versatile component in designing functional materials.

The synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions, often starting from readily available precursors such as acetone or methyl acetoacetate. The introduction of the carbonitrile group is commonly achieved through cyanation reactions or condensation with cyanide sources. Optimization of reaction conditions is crucial to achieve high yields and purity, which are essential for further applications in pharmaceuticals or materials science.

Recent research has also focused on the computational modeling of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, utilizing advanced molecular dynamics simulations to predict its behavior in biological systems. These studies have provided insights into how structural modifications can influence drug-like properties such as solubility, metabolic stability, and pharmacokinetics. Such computational approaches are becoming increasingly important in accelerating the drug discovery process by minimizing experimental trials.

The industrial significance of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is further underscored by its use as an intermediate in large-scale chemical synthesis. Its stability under various reaction conditions makes it a preferred choice for manufacturers seeking reliable precursors for complex molecules. Moreover, its role in green chemistry initiatives has gained attention due to potential catalytic applications that reduce waste and energy consumption.

Future directions in research may explore novel derivatives of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, focusing on enhancing its bioactivity or expanding its utility in catalysis. The integration of artificial intelligence (AI) tools for molecular design could also streamline the discovery of new analogs with improved properties. As computational methods advance, the potential applications of this compound are expected to grow even further.

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Price ($):224.0/785.0
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